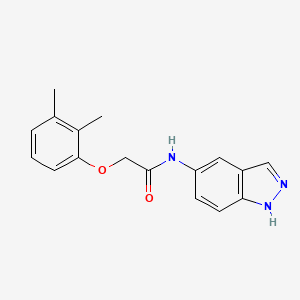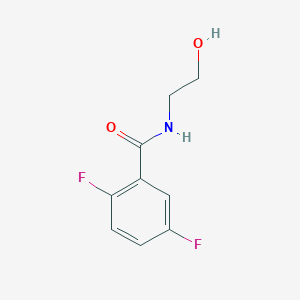
2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by the name 'CKD-516' and has been primarily studied for its anti-inflammatory and anti-cancer properties.
作用机制
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide is not fully understood; however, it is believed to work by inhibiting specific enzymes and signaling pathways involved in inflammation and cancer growth. This compound has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation. Additionally, 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide has been shown to inhibit the activity of specific kinases involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In preclinical studies, 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in inflammation. Additionally, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, this compound has been shown to improve glucose homeostasis and insulin sensitivity in animal models of metabolic diseases.
实验室实验的优点和局限性
The advantages of using 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide in lab experiments include its potential applications in various fields, including anti-inflammatory and anti-cancer therapy, as well as its ability to inhibit specific enzymes and signaling pathways involved in inflammation and cancer growth. However, the limitations of using this compound in lab experiments include its limited availability and high cost, as well as the need for specific reagents and conditions for its synthesis.
未来方向
The future directions for research on 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide include further studies on its potential applications in various fields, including anti-inflammatory and anti-cancer therapy, as well as its potential applications in treating neurological disorders and metabolic diseases. Additionally, future research should focus on understanding the mechanism of action of this compound and identifying its specific targets and signaling pathways. Furthermore, future research should also focus on developing more efficient and cost-effective methods for the synthesis of this compound.
合成方法
The synthesis of 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 2,3-dimethylphenol with 2-chloroacetyl chloride in the presence of a base to form 2-(2,3-dimethylphenoxy)acetophenone. In the second step, this intermediate is reacted with hydrazine hydrate and acetic acid to form 2-(2,3-dimethylphenoxy)acetohydrazide. Finally, the reaction of this intermediate with 5-bromoindazole in the presence of a base yields 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide.
科学研究应用
2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide has been studied for its potential applications in various fields, including anti-inflammatory and anti-cancer therapy. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Additionally, this compound has also been studied for its potential applications in treating neurological disorders and metabolic diseases.
属性
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(1H-indazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-4-3-5-16(12(11)2)22-10-17(21)19-14-6-7-15-13(8-14)9-18-20-15/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYRSSLNGQEPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)NN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[({3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4877234.png)

![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4877248.png)
![N-(3,5-dimethylphenyl)-2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4877255.png)

![3-{[4-(2-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4877263.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4877269.png)
![3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B4877276.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4877281.png)
![5-(2,5-dimethyl-3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-pyrrol-1-yl)isophthalic acid](/img/structure/B4877305.png)
![5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4877317.png)

![1-[(5-isopropyl-3-thienyl)carbonyl]-4-methylpiperazine](/img/structure/B4877328.png)